molecular formula C24H25N5O B2523757 N-[2-(morpholin-4-yl)ethyl]-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 477226-03-2

N-[2-(morpholin-4-yl)ethyl]-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Número de catálogo: B2523757
Número CAS: 477226-03-2
Peso molecular: 399.498
Clave InChI: OAVXTLATNMJBFB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[2-(morpholin-4-yl)ethyl]-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a synthetic small molecule featuring a pyrrolo[2,3-d]pyrimidine core substituted with diphenyl groups at positions 5 and 7 and a 2-morpholinoethylamine moiety at position 2. The diphenyl substituents contribute to lipophilicity, which may influence membrane permeability and protein binding .

Propiedades

IUPAC Name

N-(2-morpholin-4-ylethyl)-5,7-diphenylpyrrolo[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O/c1-3-7-19(8-4-1)21-17-29(20-9-5-2-6-10-20)24-22(21)23(26-18-27-24)25-11-12-28-13-15-30-16-14-28/h1-10,17-18H,11-16H2,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAVXTLATNMJBFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC2=C3C(=CN(C3=NC=N2)C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(morpholin-4-yl)ethyl]-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[2,3-d]pyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyrimidine and an α,β-unsaturated carbonyl compound.

    Introduction of the Phenyl Groups: Phenyl groups can be introduced via Suzuki coupling reactions using phenylboronic acid and a suitable palladium catalyst.

    Attachment of the Morpholine Ring: The morpholine ring can be introduced through a nucleophilic substitution reaction using 2-chloroethylmorpholine and a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to multi-kilogram quantities.

Análisis De Reacciones Químicas

Hydrolysis of the Amide Bond

The amide group (–CONH–) in the dichlorobenzamide moiety undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid and amine derivatives.

Reaction Conditions Products Mechanistic Insights
Acidic (e.g., HCl, H₂SO₄)2,5-Dichlorobenzoic acid + 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amineProtonation of the carbonyl oxygen enhances electrophilicity, facilitating nucleophilic attack by water.
Basic (e.g., NaOH, KOH)2,5-Dichlorobenzoate salt + 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amineDeprotonation of water generates hydroxide ions, which attack the carbonyl carbon.

Key Notes :

  • Hydrolysis rates depend on steric hindrance and electronic effects from the adjacent thiadiazole ring.

  • The reaction is critical for prodrug activation or metabolite studies in medicinal chemistry.

Electrophilic Aromatic Substitution (EAS)

The aromatic rings (4-bromophenyl and 2,5-dichlorophenyl) participate in EAS reactions, enabling functionalization at specific positions.

Bromobenzyl Substitution

The 4-bromophenyl group can undergo further halogenation or nitration.

Reagent Position Product Conditions
HNO₃/H₂SO₄Para to Br4-Bromo-3-nitrobenzylthio-thiadiazole derivative0–5°C, 2–4 hours
Cl₂/FeCl₃Meta to Br4-Bromo-2,5-dichlorobenzylthio-thiadiazoleRoom temperature, 1 hour

Key Notes :

  • Electron-withdrawing substituents (e.g., –Br, –Cl) direct incoming electrophiles to meta/para positions.

  • Steric effects from the thiadiazole ring influence regioselectivity.

Dichlorobenzamide Substitution

The 2,5-dichlorophenyl ring is less reactive due to electron-deficient character but can undergo sulfonation or Friedel-Crafts alkylation under forcing conditions.

Nucleophilic Substitution at the Thiadiazole Sulfur

The sulfur atom in the thiadiazole ring participates in nucleophilic displacement reactions.

Nucleophile Product Conditions
Grignard ReagentsThiadiazole-alkyl/aryl derivativesAnhydrous THF, reflux
AminesThiadiazole-amine adductsDMF, 60°C, 12 hours

Mechanism :

  • The sulfur’s lone pairs enhance nucleofugality, facilitating substitution .

  • Steric hindrance from the benzylthio group moderates reaction rates.

Cyclization and Ring-Opening Reactions

The thiadiazole core can undergo ring-opening under reductive or acidic conditions, followed by cyclization to form fused heterocycles.

Reagents Pathway Product
LiAlH₄Ring-opening → Imine formationBenzothiazole derivatives
H₂O/H⁺Hydrolysis → Thiourea intermediatesTriazole-carboxamide hybrids

Key Notes :

  • BF₃·OEt₂ catalyzes stereospecific cyclizations, preserving enantiomeric purity .

  • These reactions are pivotal for generating bioactive analogs in drug discovery.

Comparative Reactivity of Structural Motifs

The table below summarizes reactivity trends across the compound’s functional groups:

Functional Group Reactivity Dominant Reaction
Amide (–CONH–)HighHydrolysis (acid/base)
Thiadiazole ringModerateNucleophilic subs

Aplicaciones Científicas De Investigación

Anticancer Properties

N-[2-(morpholin-4-yl)ethyl]-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine has shown promising results as a potential anti-cancer agent. It has been evaluated for its ability to inhibit various receptor tyrosine kinases (RTKs), particularly the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). In studies:

  • VEGFR Inhibition : Compounds similar to N-[2-(morpholin-4-yl)ethyl]-5,7-diphenyl derivatives have demonstrated significant inhibition of VEGFR-2 with IC50 values indicating potency far exceeding that of standard treatments like semaxanib .
  • Tumor Growth Inhibition : In vivo studies have indicated that these compounds can inhibit tumor growth and metastasis in mouse models of melanoma .
  • Cytotoxicity Against Cancer Cell Lines : Preliminary studies have shown cytotoxic effects on various cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer), with IC50 values suggesting effective inhibition of cell proliferation .

Antiangiogenic Effects

The compound's ability to inhibit angiogenesis— the formation of new blood vessels from pre-existing ones—has been linked to its activity against VEGFRs. This property is crucial in cancer therapy as it can prevent tumors from receiving the necessary nutrients and oxygen required for growth.

Therapeutic Applications

Given its biological activities, this compound is being explored for various therapeutic applications:

  • Cancer Treatment : As a VEGFR inhibitor, it is being investigated as a potential treatment for various cancers where angiogenesis plays a critical role.
  • Combination Therapies : There is ongoing research into the use of this compound in combination with other anti-cancer agents to enhance therapeutic efficacy and overcome resistance mechanisms observed in tumors.

Case Study 1: In Vivo Efficacy

In a study evaluating multiple RTK inhibitors including N-[2-(morpholin-4-yl)ethyl]-5,7-diphenyl derivatives, significant reductions in tumor size were observed in xenograft models when treated with these compounds compared to controls .

Case Study 2: Structure Activity Relationship (SAR)

Research has focused on the structure activity relationships of pyrrolo[2,3-d]pyrimidine derivatives to optimize their potency against VEGFRs. Variations in substituents on the phenyl rings have been systematically analyzed to enhance binding affinity and selectivity .

Mecanismo De Acción

The mechanism of action of N-[2-(morpholin-4-yl)ethyl]-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.

Comparación Con Compuestos Similares

Substituent Variations at Position 7

  • 5-Iodo-7-(2-morpholinoethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (10d): This analog shares the 2-morpholinoethyl group at position 7 but substitutes position 5 with an iodine atom. The morpholinoethyl group likely maintains similar solubility profiles .
  • N-(1-methoxypropan-2-yl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (K405-0012): While retaining the 5,7-diphenyl groups, this compound replaces the morpholinoethyl with a methoxypropan-2-ylamine.

Substituent Variations at Position 5

  • However, the absence of the second phenyl group (compared to the target compound’s 5,7-diphenyl) reduces steric bulk, possibly affecting target selectivity .
  • 5-(2-Methoxyphenyl)-7-(2-morpholinoethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (2n): This analog combines a 2-methoxyphenyl group at position 5 with a morpholinoethyl group at 7. The methoxy group’s electron-donating effects contrast with the diphenyl groups in the target compound, which may increase π-π stacking interactions but reduce solubility .

Core Modifications and Functional Groups

  • N4-(3-Bromophenyl)-7H-pyrrolo[2,3-d]pyrimidine-4-amine (2): This compound lacks the morpholinoethyl and diphenyl groups, instead featuring a 3-bromophenyl substituent at position 4. The bromine atom may enhance halogen bonding but reduce metabolic stability compared to the target compound’s morpholine group .
  • 2-DesNH2 Analogs: Compounds lacking the 2-amino group (e.g., N4-phenylsubstituted-6-phenylmethyl analogs) show reduced potency compared to 2-NH2-containing derivatives, suggesting that the target compound’s activity might be lower than 2-NH2 analogs despite its optimized substituents .

Physicochemical and Pharmacokinetic Considerations

Property Target Compound 5-Iodo Analog (10d) K405-0012
Molecular Weight ~439.5 g/mol ~386.2 g/mol ~405.5 g/mol
logP (Predicted) High (due to diphenyl) Moderate (iodine adds polarity) High (methoxypropan-2-yl)
Solubility Moderate (morpholine enhances) Moderate Low
Key Substituents 5,7-Diphenyl, morpholinoethyl 5-Iodo, morpholinoethyl 5,7-Diphenyl, methoxypropan-2-yl
  • Morpholinoethyl vs. Other Amines: The morpholine group in the target compound improves water solubility compared to non-polar substituents (e.g., methoxypropan-2-yl in K405-0012) .

Q & A

Q. What are the critical steps in synthesizing N-[2-(morpholin-4-yl)ethyl]-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the pyrrolo[2,3-d]pyrimidine core. Key steps include:
  • Core Formation : Cyclocondensation of substituted pyrimidine precursors under acidic or basic conditions (e.g., using POCl₃ or NH₃) .
  • Amine Substitution : Introducing the morpholinoethylamine group via nucleophilic aromatic substitution (SNAr) at the 4-position, often requiring anhydrous conditions and catalysts like triethylamine .
  • Purification : Chromatographic separation (e.g., silica gel column) followed by recrystallization from ethanol or DCM/hexane mixtures to achieve >95% purity .
    Optimization Tip: Monitor reaction progress via TLC and adjust stoichiometry of morpholinoethylamine to avoid overalkylation .

Q. Which spectroscopic techniques are essential for structural characterization?

  • Methodological Answer :
  • 1H/13C NMR : Assign aromatic protons (δ 7.1–8.3 ppm) and morpholine ethylenic protons (δ 2.5–3.8 ppm). Overlapping signals (e.g., H-5 of pyrrolo[2,3-d]pyrimidine) may require 2D NMR (COSY, HSQC) .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+) with mass accuracy <5 ppm .
  • X-ray Crystallography : Resolve ambiguous stereochemistry (e.g., morpholine conformation) and validate hydrogen bonding patterns .
  • HPLC-PDA : Assess purity (>99%) using C18 columns and gradient elution (acetonitrile/water) .

Advanced Research Questions

Q. How can synthesis yield be optimized during scale-up for in vivo studies?

  • Methodological Answer :
  • Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility of intermediates and reduce side reactions .
  • Catalytic Systems : Employ Pd-catalyzed coupling for aryl substitutions; optimize ligand-to-metal ratios to minimize catalyst poisoning .
  • Workflow Automation : Integrate flow chemistry for controlled addition of reagents and real-time monitoring (e.g., inline IR spectroscopy) .
  • Statistical Design : Apply response surface methodology (RSM) to optimize temperature (70–100°C) and reaction time (12–24 h) .

Q. How to resolve contradictions in spectral data during structural elucidation?

  • Methodological Answer :
  • Cross-Validation : Combine NMR, HRMS, and IR data (e.g., verify NH stretches at ~3100 cm⁻¹) to confirm amine functionality .
  • Computational Modeling : Use DFT calculations (e.g., Gaussian) to simulate NMR chemical shifts and compare with experimental data .
  • Isotopic Labeling : Introduce deuterated morpholine to distinguish overlapping signals in crowded regions (e.g., δ 3.5–4.0 ppm) .

Q. What is the role of the morpholine substituent in modulating biological activity?

  • Methodological Answer :
  • SAR Insights : Morpholine enhances solubility and acts as a hydrogen bond acceptor, improving interactions with kinase ATP-binding pockets (e.g., AKT1 or CDK2) .
  • Comparative Studies : Replace morpholine with piperidine or thiomorpholine to assess changes in IC50 values against cancer cell lines (e.g., MCF-7) .
  • Metabolic Stability : Evaluate morpholine’s resistance to oxidative metabolism using liver microsome assays .

Q. Which in vitro assays are suitable for evaluating kinase inhibition?

  • Methodological Answer :
  • Enzymatic Assays : Use fluorescence-based ADP-Glo™ kinase assays (Promega) to quantify inhibition of recombinant kinases (e.g., IC50 determination) .
  • Cell Proliferation : Test in HeLa or A549 cells via MTT assays, comparing dose-response curves with positive controls (e.g., staurosporine) .
  • Docking Studies : Perform AutoDock/Vina simulations to predict binding modes within kinase active sites (e.g., PDB: 1UNQ for AKT1) .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity across similar compounds?

  • Methodological Answer :
  • Meta-Analysis : Aggregate data from PubChem and ChEMBL to identify outliers in IC50 values (e.g., logP vs. activity trends) .
  • Experimental Replication : Standardize assay conditions (e.g., serum concentration, passage number) to minimize variability .
  • Orthogonal Validation : Confirm target engagement using CETSA (cellular thermal shift assay) or SPR (surface plasmon resonance) .

Methodological Tables

Parameter Optimized Conditions Reference
Synthesis Yield65–78% (scale: 10 mmol)
Purity (HPLC)>99% (C18, 0.1% TFA in H2O/MeCN)
Kinase Inhibition (IC50)12–85 nM (varies by kinase)
LogP (Predicted)3.2–3.8 (AlogPS)

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.